

Spectroscopic Analysis of 2-Methoxytropone: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxytropone

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **2-methoxytropone**, a key organic compound with applications in chemical synthesis and medicinal chemistry. The following sections present the available ^1H and ^{13}C NMR data, the experimental protocols for their acquisition, and a visual representation of the experimental workflow.

^1H and ^{13}C NMR Spectroscopic Data

The NMR spectroscopic data for **2-methoxytropone** has been compiled from published literature. While detailed ^1H NMR spectral data with specific chemical shifts and coupling constants for all protons is not readily available in the cited literature, a descriptive account is provided. The ^{13}C NMR data is well-documented and presented below.

^1H NMR Data

The ^1H NMR spectrum of **2-methoxytropone** is characterized by a tightly coupled multiplet for the five ring protons, making a straightforward first-order analysis challenging. The methoxy group protons, however, appear as a distinct singlet.

Table 1: ^1H NMR Spectral Data for **2-Methoxytropone**

Proton	Chemical Shift (δ , ppm)	Multiplicity
Ring Protons (H-3 to H-7)	Tightly coupled multiplet	Multiplet
$-\text{OCH}_3$	Not explicitly stated	Singlet

Note: Detailed chemical shifts and coupling constants for the ring protons are not available in the primary literature reviewed.

^{13}C NMR Data

The ^{13}C NMR spectrum of **2-methoxytropone** has been fully assigned. The chemical shifts provide valuable information about the electronic environment of each carbon atom in the seven-membered ring and the methoxy substituent.

Table 2: ^{13}C NMR Spectral Data for **2-Methoxytropone**[1]

Carbon Atom	Chemical Shift (δ , ppm)
C-1	180.2
C-2	164.3
C-3	112.2
C-4	132.3
C-5	127.6
C-6	136.2
C-7	136.7
$-\text{OCH}_3$	56.4

Experimental Protocols

The following protocols are based on the methodologies described for the spectroscopic analysis of **2-methoxytropone** and its derivatives.[1]

Sample Preparation

- Dissolution: A precisely weighed sample of **2-methoxytropone** is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl_3).
- Concentration: The concentration of the solution is adjusted to be optimal for the specific NMR experiment being performed.
- Transfer: The solution is transferred to a standard 5 mm NMR tube.
- Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

NMR Data Acquisition

- Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer.
- ^{13}C NMR Spectra:
 - Mode: Proton-decoupled and coupled spectra are acquired.
 - Pulse Program: Standard pulse sequences are used for both broadband decoupled and off-resonance decoupled experiments.
 - Acquisition Parameters: Appropriate spectral width, acquisition time, and relaxation delay are set to ensure high-quality data.
- ^1H NMR Spectra:
 - Mode: Standard proton NMR spectra are acquired.
 - Selective Decoupling: ^1H selective decoupling experiments can be performed to aid in the assignment of carbon signals in the ^{13}C NMR spectrum.[\[1\]](#)

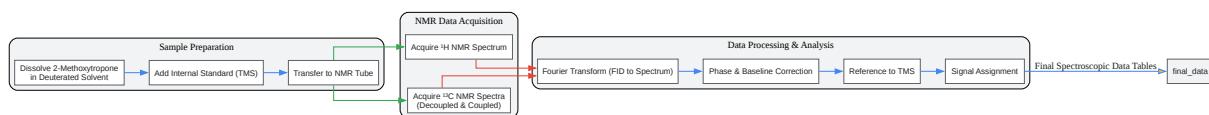
Data Processing

- Fourier Transformation: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation to obtain the frequency-domain NMR spectra.

- Phasing and Baseline Correction: The spectra are carefully phased and the baseline is corrected to ensure accurate integration and peak picking.
- Chemical Shift Referencing: The chemical shifts are referenced to the internal standard (TMS).
- Signal Assignment: The assignment of signals is achieved through a combination of techniques including:
 - Analysis of proton-decoupled ^{13}C NMR spectra.[1]
 - Observation of signal multiplicities in the coupled ^{13}C NMR spectra.[1]
 - ^1H selectively decoupled spectra to correlate proton and carbon signals.[1]
 - Comparison with the spectra of related substituted tropone derivatives.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectroscopic data of **2-methoxytropone**.



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Caption: Experimental workflow for NMR analysis of **2-methoxytropone**.

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References

- 1. low/high resolution ^1H proton nmr spectrum of 2-methoxypropane C4H10O
CH₃CH(OCH₃)CH₃ analysis interpretation of chemical shifts ppm spin spin line splitting H-1
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